

interleukin-1beta converting enzyme ICE inhibitor

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Compound Focus: Pralnacasan

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ICE/Caspase-1 Overview and Inhibitor Landscape

Interleukin-1 β converting enzyme (ICE), more commonly known as **Caspase-1**, is a cysteine protease that plays a critical role in the inflammatory response. Its primary function is the proteolytic activation of key pro-inflammatory cytokines, including **pro-IL-1 β** and **pro-IL-18**. Uncontrolled activation of this enzyme is implicated in the pathogenesis of various autoinflammatory and other diseases, making it a significant therapeutic target [1].

The table below summarizes the landscape of Caspase-1-targeted therapeutics, including both approved biologics and investigational small molecules.

Therapeutic Agent	Type	Mechanism	Highest Phase / Status	Key Notes / Findings
Rilonacept, Canakinumab, Anakinra	Biologics (Approved drugs)	IL-1 signaling blockade	Approved	Used for caspase-1-mediated autoinflammatory diseases; poor pharmacokinetic profile can limit use [1].

Therapeutic Agent	Type	Mechanism	Highest Phase / Status	Key Notes / Findings
VX-740, VX-765	Peptidomimetic Inhibitors	Caspase-1 inhibition	Advanced to Clinical Trials	Development halted due to toxicities observed in clinical trials [1].
VE-13045	Small Molecule	Caspase-1 inhibitor	Discontinued (Preclinical)	Small molecule drug candidate [2].
AC-YVAD-CMK	Selective Peptide Inhibitor	Caspase-1 inhibition	Preclinical (Animal Models)	Effectively protected kidneys from acute ischemic lesions in murine models; effect linked to reduced IL-18 maturation and IFN- γ expression [3].
z-VAD.FMK	Broad-Spectrum Caspase Inhibitor	ICE-like & CPP32-like caspase inhibition	Preclinical (Animal Models)	Reduced ischemic brain injury and improved functional recovery in rodent stroke models; also showed protective effects against excitotoxic damage [4].

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the search results, which you can adapt for your research on ICE inhibitors.

Protocol 1: Evaluating ICE Inhibitors in Murine Ischemic Acute Renal Failure [3]

This protocol outlines the in vivo assessment of a selective ICE inhibitor (AC-YVAD-CMK) for treating acute renal failure.

- **1. Disease Model Induction**
 - **Animal:** Mice.
 - **Procedure:** Induce ischemic acute renal failure (ARF) via surgical clamping of renal pedicles. A sham-operated group should be included as a control.
- **2. Therapeutic Intervention**
 - **Treatment Groups:** Divide mice into (1) model control (vehicle), (2) sham-operated, and (3) ICE inhibitor therapy group.
 - **Dosing:** Administer AC-YVAD-CMK via intraperitoneal injection. The specific dose used in the study was **160 µg/animal**, administered 15 minutes before ischemia and again at the time of reperfusion.
- **3. Efficacy and Outcome Analysis**
 - **Renal Function:** Measure **Blood Urea Nitrogen (BUN)** and **Serum Creatinine (Scr)** levels at 24, 48, and 72 hours post-ischemia.
 - **Histopathology:** Perform renal morphological studies (e.g., H&E staining) to score the severity of tubular necrosis.
 - **Survival Rate:** Monitor and analyze survival over time.
- **4. Mechanistic Biomarker Analysis**
 - **ICE Activity Assay:** Homogenize renal tissue and measure caspase-1 activity using a **fluorescent enzyme-linked immunosorbent assay (ELISA)** based on the cleavage of a specific substrate.
 - **Cytokine Maturation:** Quantify mature **IL-18** protein levels in renal tissue using a standard **ELISA**.
 - **Downstream Signaling:** Analyze interferon- γ (**IFN- γ**) mRNA expression in renal tissue using **semi-quantitative RT-PCR**.

Protocol 2: Assessing Neuroprotective Effects in Ischemic Brain Injury [4]

This protocol describes the use of caspase inhibitors like z-VAD.FMK in models of stroke and excitotoxicity.

- **1. Disease Model Induction**
 - **Model 1 - Focal Ischemia:** Use a filamentous middle cerebral artery occlusion (MCAO) model in mice or rats to induce ischemic stroke with reperfusion.
 - **Model 2 - Excitotoxicity:** Induce brain damage by intracerebral administration of excitatory amino acids like **AMPA** or **NMDA**.
- **2. Therapeutic Intervention**
 - **Administration:** Administer the inhibitor (e.g., **z-VAD.FMK**) via **intracerebroventricular (icv) injections**.
 - **Dosing:** The study used doses in the range of **50-100 µg** per animal.

- **3. Outcome and Biomarker Analysis**

- **Infarct Volume Measurement:** Quantify the volume of ischemic brain damage using standard histological techniques (e.g., TTC staining).
- **Behavioral Tests:** Assess functional recovery using standardized neurological deficit scores or motor function tests.
- **Biochemical Analysis:** Measure levels of ICE-like cleavage products and tissue immunoreactive **IL-1 β** in the ischemic brain hemisphere.

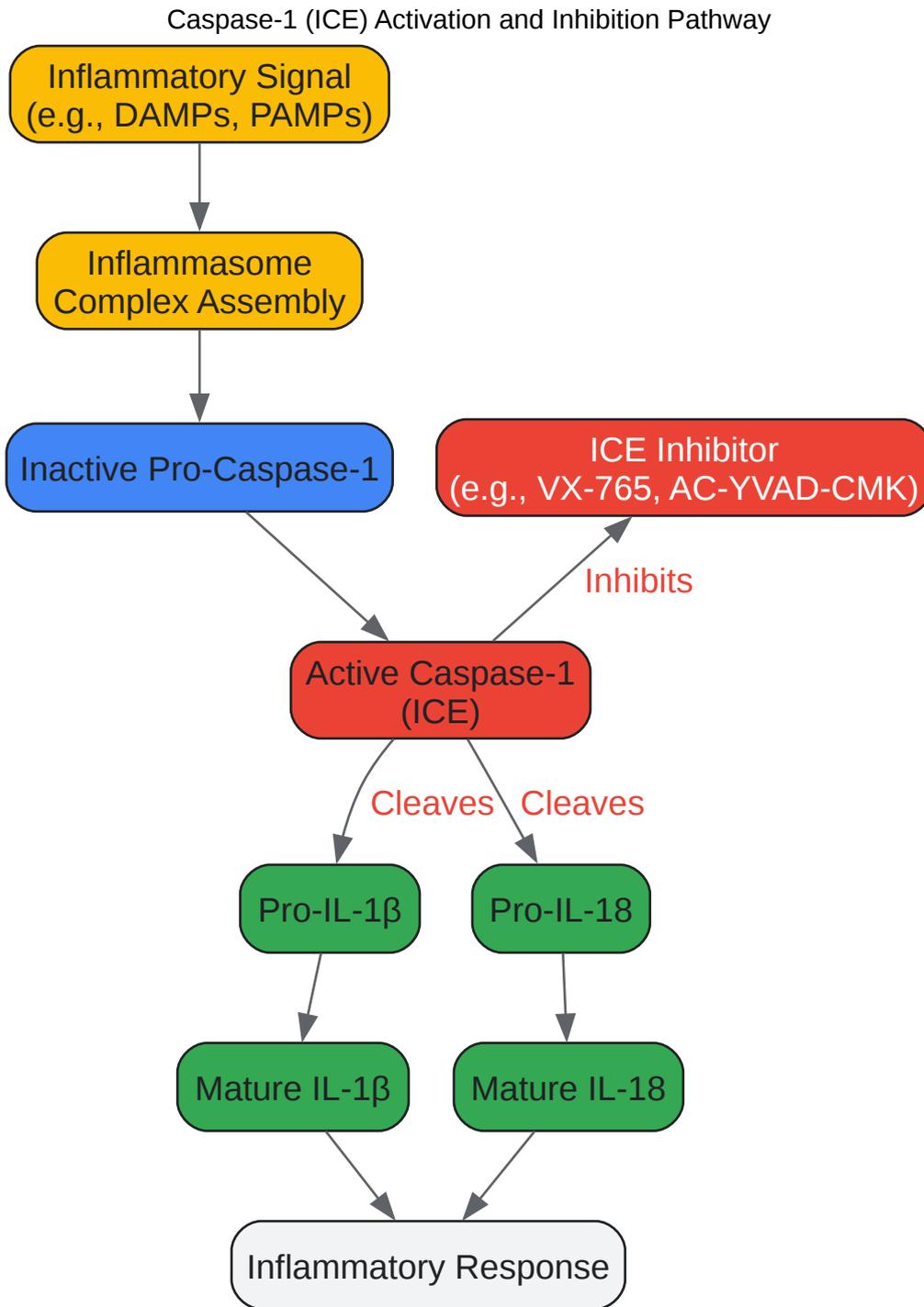
Computational & Structural Approaches

Structure-based drug discovery (SBDD) is pivotal for developing novel ICE inhibitors. Key methodologies and resources include [5]:

- **Target Structures:** Utilize experimental structures from the PDB or highly reliable predicted structures from the **AlphaFold Protein Structure Database** (which contains over 214 million models).
- **Virtual Screening:** Perform molecular docking of ultra-large virtual libraries (e.g., Enamine's REAL database of billions of compounds) into the caspase-1 active site.
- **Addressing Flexibility:** Employ **Molecular Dynamics (MD) simulations**, particularly the **Relaxed Complex Method (RCM)**, to account for target flexibility and sample cryptic pockets. RCM uses representative target conformations from MD trajectories for more robust docking studies.

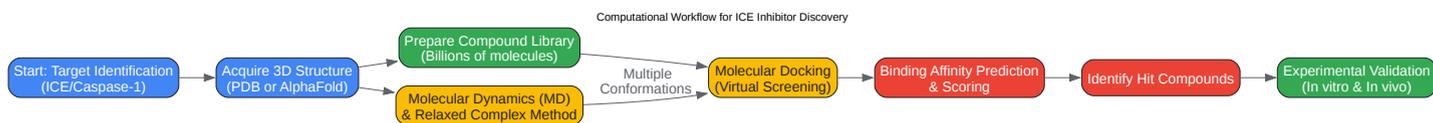
ICE Signaling Pathway & Drug Discovery Workflow

To visually summarize the biological role and therapeutic targeting of Caspase-1, I have created the following diagrams using DOT language.



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Caspase-1 activation by inflammasomes cleaves pro-cytokines into active forms, driving inflammation. ICE inhibitors block this process.



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A structure-based drug discovery workflow for identifying ICE inhibitors, integrating virtual screening and molecular dynamics.

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